molecular formula C8H11N3O3 B018817 4-Amino-3-nitro-5-beta-hydroxyethylaniline CAS No. 104535-30-0

4-Amino-3-nitro-5-beta-hydroxyethylaniline

Cat. No. B018817
M. Wt: 197.19 g/mol
InChI Key: FERJJDIFVVTDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitro-5-beta-hydroxyethylaniline, also known as ANHE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANHE is a derivative of the amino acid tyrosine and has been synthesized using various methods.

Mechanism Of Action

4-Amino-3-nitro-5-beta-hydroxyethylaniline inhibits the activity of enzymes by binding to their active sites. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to bind to the copper ions in the active site of tyrosinase, thereby inhibiting its activity. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to bind to the flavin adenine dinucleotide (FAD) cofactor in the active site of monoamine oxidase A and B, thereby inhibiting their activity.

Biochemical And Physiological Effects

4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to have various biochemical and physiological effects. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to reduce the production of melanin in melanoma cells, which could potentially be used to treat hyperpigmentation disorders. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to induce apoptosis in cancer cells, which could potentially be used to treat various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been found to have potential neuroprotective effects, as it can reduce the production of reactive oxygen species in neuronal cells.

Advantages And Limitations For Lab Experiments

4-Amino-3-nitro-5-beta-hydroxyethylaniline has several advantages and limitations for lab experiments. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. 4-Amino-3-nitro-5-beta-hydroxyethylaniline is also relatively stable, which makes it easy to store and transport. However, 4-Amino-3-nitro-5-beta-hydroxyethylaniline has limited solubility in water, which can make it difficult to use in aqueous solutions. 4-Amino-3-nitro-5-beta-hydroxyethylaniline also has limited selectivity for its target enzymes, which can make it difficult to use in complex biological systems.

Future Directions

4-Amino-3-nitro-5-beta-hydroxyethylaniline has several potential future directions for scientific research. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could potentially be used to develop new drugs for the treatment of hyperpigmentation disorders and various types of cancer. 4-Amino-3-nitro-5-beta-hydroxyethylaniline could also be used to develop new neuroprotective agents for the treatment of neurodegenerative diseases. Further research is needed to determine the full potential of 4-Amino-3-nitro-5-beta-hydroxyethylaniline and its derivatives in scientific research.

Synthesis Methods

4-Amino-3-nitro-5-beta-hydroxyethylaniline can be synthesized using various methods, including the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride and the condensation of 4-nitro-3-phenyl-5-oxazolidinone with ethylene glycol and ammonium hydroxide. However, the most commonly used method for synthesizing 4-Amino-3-nitro-5-beta-hydroxyethylaniline is the reduction of 4-nitro-3-phenyl-5-oxazolidinone with sodium borohydride in the presence of a catalytic amount of palladium on carbon.

Scientific Research Applications

4-Amino-3-nitro-5-beta-hydroxyethylaniline has been shown to have potential applications in scientific research, particularly in the field of drug discovery. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and human monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters. 4-Amino-3-nitro-5-beta-hydroxyethylaniline has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.

properties

CAS RN

104535-30-0

Product Name

4-Amino-3-nitro-5-beta-hydroxyethylaniline

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2,5-diamino-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H11N3O3/c9-6-3-5(1-2-12)8(10)7(4-6)11(13)14/h3-4,12H,1-2,9-10H2

InChI Key

FERJJDIFVVTDGQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N

Canonical SMILES

C1=C(C=C(C(=C1CCO)N)[N+](=O)[O-])N

Other CAS RN

104535-30-0

synonyms

4-Amino-3-nitro-5-beta-hydroxyethylaniline

Origin of Product

United States

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